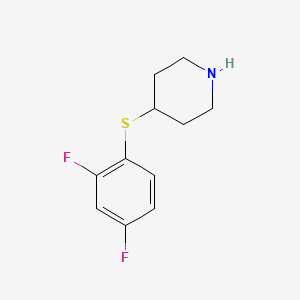

4-(2,4-Difluorophenyl)sulfanylpiperidine

Description

Significance of Piperidine (B6355638) Derivatives in Pharmaceutical Sciences

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in the pharmaceutical industry. nih.govresearchgate.net Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to achieve desired conformations and physicochemical properties for optimal interaction with biological targets. mdpi.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating a wide spectrum of biological activities. nih.govencyclopedia.pub

The pharmacological applications of piperidine derivatives are extensive, encompassing treatments for a variety of diseases. ijnrd.org They are found in drugs targeting the central nervous system, such as antipsychotics and analgesics, as well as in agents for cardiovascular disease, diabetes, and infectious diseases. encyclopedia.pubijnrd.org For example, well-known drugs like Donepezil (for Alzheimer's disease) and Voglibose (for diabetes) feature the piperidine core. ijnrd.org The ring's conformational flexibility and its basic nitrogen atom allow it to participate in crucial binding interactions with receptors and enzymes, such as hydrogen bonding and ionic interactions. nbinno.com This adaptability has cemented the piperidine scaffold as a fundamental building block in the design of new therapeutic agents. nih.govnbinno.com

| Therapeutic Area | Examples of Piperidine-Containing Drugs |

| Central Nervous System | Donepezil, Haloperidol, Fentanyl, Methylphenidate |

| Antiviral / Anti-infective | Ritonavir, Saquinavir, Rimantadine |

| Anticancer | Bortezomib, Lenalidomide |

| Antidiabetic | Voglibose |

| Cardiovascular | Minoxidil, Terfenadine |

The Role of Fluorine Substitution in Enhancing Pharmaceutical Activity and Metabolism of Chemical Entities

The strategic incorporation of fluorine atoms into drug candidates is a powerful and widely used tactic in medicinal chemistry to enhance a molecule's druglike properties. nih.govresearchgate.net The unique physicochemical characteristics of fluorine—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. tandfonline.combohrium.com

One of the primary reasons for fluorination is to improve metabolic stability. bohrium.com The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. acs.org By replacing a metabolically vulnerable hydrogen atom with fluorine, chemists can block sites of metabolism, thereby increasing the drug's half-life and bioavailability. bohrium.comnih.gov

Furthermore, fluorine substitution can modulate a molecule's physicochemical properties, such as lipophilicity and pKa (acidity/basicity). nih.govacs.org The introduction of fluorine can alter the electron distribution within a molecule, which can reduce the basicity of nearby amine groups. tandfonline.combohrium.com This change can lead to improved membrane permeability and, consequently, better oral absorption. nih.govmdpi.com Fluorine can also enhance binding affinity to target proteins through various non-covalent interactions, including dipole-dipole interactions and the formation of hydrogen bonds. tandfonline.combohrium.com The judicious placement of fluorine can therefore lead to more potent and selective drugs. researchgate.net

| Property Affected by Fluorination | Consequence in Drug Design |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to a longer half-life. tandfonline.combohrium.com |

| Binding Affinity | Enhanced interaction with target proteins, potentially increasing potency. nih.govbohrium.com |

| Lipophilicity | Can increase or decrease depending on the molecular context, affecting solubility and permeability. mdpi.com |

| pKa Modulation | Alters the acidity/basicity of nearby functional groups, influencing absorption and distribution. nih.govacs.org |

| Membrane Permeability | Improved passage through biological membranes, enhancing bioavailability. nih.govnih.gov |

| Conformation | Can induce a preferred molecular shape for optimal receptor fit. bohrium.comnih.gov |

Overview of Sulfanyl (B85325) (Thioether) Linkages in Biologically Active Molecules

Sulfur-containing functional groups are prevalent in a wide array of approved drugs and biologically active natural products. tandfonline.com Among these, the sulfanyl or thioether (C-S-C) linkage is a valuable and versatile linker in drug design. tandfonline.com Thioethers are found in numerous therapeutic agents and are considered important structural motifs in medicinal chemistry. acsgcipr.org

While thioethers can be susceptible to metabolic oxidation to form sulfoxides and sulfones, this property can sometimes be exploited in prodrug strategies. nih.govnih.gov However, in many contexts, the thioether linkage provides a stable connection between different parts of a molecule. acsgcipr.org The synthesis of thioethers is generally straightforward, making them an attractive choice for linking molecular fragments during drug development. acsgcipr.org Their role in macrocyclic peptides and other complex molecules highlights their importance in constraining molecular structure to enhance affinity and stability. mdpi.com

| Property | Thioether Linkage (-S-) | Ether Linkage (-O-) |

| Bond Length (C-X) | ~1.81 Å | ~1.43 Å |

| Bond Angle (C-X-C) | ~99° | ~111° |

| Polarity | Less Polar | More Polar |

| Metabolic Stability | Can be oxidized to sulfoxide (B87167)/sulfone. nih.gov | Generally more stable to oxidation. |

| Bioisosterism | Considered a classical bioisostere of the ether linkage. researchgate.net | N/A |

Rationale for Investigating the 4-(2,4-Difluorophenyl)sulfanylpiperidine Core Structure in Drug Discovery

The investigation of the this compound core structure is founded on a rational drug design strategy that combines three motifs of proven value in medicinal chemistry. The rationale for exploring this specific scaffold is multifaceted, aiming to synergize the advantageous properties of each component to create novel drug candidates with superior pharmacological profiles.

The Privileged Piperidine Core : The piperidine ring serves as a robust and well-validated anchor. nih.gov Its three-dimensional structure and the presence of a basic nitrogen atom provide an excellent foundation for building molecules that can effectively interact with a wide range of biological targets, particularly G-protein-coupled receptors (GPCRs) and ion channels. ijnrd.orgnbinno.com Its inclusion offers a high probability of achieving favorable pharmacokinetic properties.

Enhanced Potency and Metabolism via Difluorophenyl Group : The 2,4-difluorophenyl moiety is incorporated to leverage the benefits of fluorination. mdpi.com The two fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions. tandfonline.com Crucially, they can also block potential sites of aromatic metabolism on the phenyl ring, thereby improving the metabolic stability and half-life of the compound. bohrium.com The specific 2,4-substitution pattern can also influence the conformation of the phenyl ring relative to the rest of the molecule, which can be critical for selectivity.

The Thioether Linker : The sulfanyl linkage provides a flexible yet stable connection between the piperidine and difluorophenyl components. acsgcipr.org Its specific bond angles and lengths, differing from an ether or methylene (B1212753) bridge, confer a unique geometry that can be exploited to optimize the orientation of the two ring systems for ideal target engagement. acs.orgfrontiersin.org

By combining these three elements, the this compound scaffold presents a promising framework for the discovery of new drugs. The structure is designed to integrate the favorable binding and pharmacokinetic characteristics of piperidine, the metabolic stability and potency-enhancing effects of difluorination, and the specific conformational influence of the thioether linker. This integrated approach provides a strong rationale for its synthesis and evaluation in various therapeutic areas, from central nervous system disorders to oncology and beyond. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2NS |

|---|---|

Molecular Weight |

229.29 g/mol |

IUPAC Name |

4-(2,4-difluorophenyl)sulfanylpiperidine |

InChI |

InChI=1S/C11H13F2NS/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |

InChI Key |

HRTFFDVZIWLGGR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1SC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2,4 Difluorophenyl Sulfanylpiperidine

Retrosynthetic Analysis and Key Precursors for the Difluorophenylsulfanylpiperidine Scaffold

A retrosynthetic analysis of 4-(2,4-Difluorophenyl)sulfanylpiperidine reveals two primary building blocks: a substituted piperidine (B6355638) ring and a 2,4-difluorophenylthiol moiety. The carbon-sulfur bond is the key disconnection point, suggesting a synthetic strategy involving the coupling of a piperidine electrophile with a thiol nucleophile, or vice versa.

This leads to the identification of two crucial precursors:

A substituted piperidine intermediate: This is typically a piperidine ring functionalized at the 4-position with a good leaving group or a hydroxyl group that can be activated. For synthetic versatility and to prevent side reactions at the nitrogen atom, the piperidine is often protected, for instance, with a tert-butyloxycarbonyl (Boc) group.

2,4-Difluorobenzenethiol: This provides the aromatic sulfide (B99878) portion of the target molecule.

Synthesis of Substituted Piperidine Intermediates

A common and versatile precursor for the synthesis of 4-substituted piperidines is N-Boc-4-hydroxypiperidine . This intermediate can be readily prepared from commercially available starting materials.

One established method involves a two-step process starting from 4-piperidone (B1582916) hydrochloride hydrate. The first step is the protection of the piperidine nitrogen with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. The resulting N-Boc-4-piperidone is then reduced to N-Boc-4-hydroxypiperidine using a reducing agent such as sodium borohydride (B1222165) .

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 4-Piperidone hydrochloride hydrate | Di-tert-butyl dicarbonate, Base (e.g., NaOH) | N-Boc-4-piperidone | ~90% |

| 2 | N-Boc-4-piperidone | Sodium borohydride, Methanol/Toluene | N-Boc-4-hydroxypiperidine | High |

For subsequent reactions, the hydroxyl group of N-Boc-4-hydroxypiperidine can be converted into a good leaving group, such as a mesylate (methanesulfonate), by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. This generates N-Boc-4-mesyloxypiperidine , a highly reactive electrophile for nucleophilic substitution reactions.

Synthesis of Difluorophenyl Thiol/Thioether Moieties

The second key precursor, 2,4-difluorobenzenethiol , can be synthesized from 1,2,4-trifluorobenzene (B1293510). A common method involves the nucleophilic substitution of one of the fluorine atoms with a sulfur nucleophile. For instance, reaction of 1,2,4-trifluorobenzene with a source of hydrosulfide, such as potassium hydrosulfide, in a suitable solvent can yield 2,4-difluorobenzenethiol.

Optimized Synthetic Routes for this compound

With the key precursors in hand, several synthetic strategies can be employed to construct the target molecule. These can be broadly categorized into direct coupling and multi-step approaches.

Direct Coupling Strategies

The Mitsunobu reaction offers a direct route to form the C-S bond by coupling N-Boc-4-hydroxypiperidine with 2,4-difluorobenzenethiol. This reaction utilizes a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the carbon center.

This method is advantageous as it is a one-pot reaction that directly couples the alcohol and the thiol.

Multi-step Synthetic Approaches

A common multi-step approach involves the nucleophilic substitution of a pre-activated piperidine intermediate with the thiolate of 2,4-difluorobenzenethiol.

Step 1: Activation of the Hydroxyl Group As mentioned in section 2.1.1, the hydroxyl group of N-Boc-4-hydroxypiperidine is converted to a better leaving group, such as a mesylate, to yield N-Boc-4-mesyloxypiperidine.

Step 2: Nucleophilic Substitution 2,4-Difluorobenzenethiol is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding thiolate anion. This potent nucleophile then displaces the mesylate group from N-Boc-4-mesyloxypiperidine in an SN2 reaction to form the protected intermediate, N-Boc-4-(2,4-difluorophenyl)sulfanylpiperidine .

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| N-Boc-4-mesyloxypiperidine | 2,4-Difluorobenzenethiol | K2CO3 | DMF | N-Boc-4-(2,4-difluorophenyl)sulfanylpiperidine |

Step 3: Deprotection The final step is the removal of the N-Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an organic solvent researchgate.netgoogleapis.comresearchgate.netsemanticscholar.orgreddit.com. The choice of deprotection conditions is crucial to avoid undesired side reactions. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) has also been reported for the thermolytic deprotection of N-Boc groups, sometimes accelerated by microwave irradiation researchgate.netsemanticscholar.org.

Exploration of Green Chemistry Principles in Synthesis

While specific green chemistry applications for the synthesis of this compound are not extensively documented, several principles of green chemistry can be applied to the established synthetic routes.

Atom Economy: Direct coupling strategies like the Mitsunobu reaction have lower atom economy due to the generation of stoichiometric byproducts (triphenylphosphine oxide and the reduced azodicarboxylate). The multi-step approach, while longer, can have better atom economy if the activating group (e.g., from mesyl chloride) and the base used are low in molecular weight.

Use of Safer Solvents: Traditional solvents like dichloromethane and DMF are effective but have environmental and health concerns. Exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water for certain steps could significantly improve the environmental footprint of the synthesis. For instance, recent advancements have shown the synthesis of thioethers using more environmentally benign methods mdpi.comnih.gov.

Catalysis: While the discussed routes are stoichiometric, exploring catalytic methods for C-S bond formation could represent a significant green improvement. Metal-catalyzed cross-coupling reactions are common for aryl thioether synthesis, and developing a catalytic variant for this specific transformation would be a valuable contribution.

Energy Efficiency: The use of microwave-assisted synthesis for steps like the deprotection of the N-Boc group can significantly reduce reaction times and energy consumption compared to conventional heating researchgate.netsemanticscholar.org.

By consciously selecting reagents, solvents, and reaction conditions based on green chemistry principles, the synthesis of this compound can be made more sustainable.

Advanced Synthetic Strategies for Analogues and Derivatives of the this compound Scaffold

The generation of diverse libraries of compounds based on the this compound core requires a range of advanced synthetic approaches. These strategies are designed to introduce molecular complexity and allow for the fine-tuning of physicochemical and pharmacological properties.

The introduction of chirality into the piperidine ring can have a profound impact on the biological activity of the resulting compounds. Several stereoselective methods can be employed to synthesize chiral analogues of this compound.

One common approach involves the use of chiral auxiliaries. For instance, a chiral amine can be used to construct the piperidine ring, guiding the stereochemical outcome of the cyclization reaction. Subsequent removal of the auxiliary provides the desired enantiomerically enriched piperidine.

Organocatalysis represents another powerful tool for the asymmetric synthesis of piperidine derivatives. Chiral catalysts, such as proline and its derivatives, can be used to promote enantioselective reactions, including Mannich and Michael additions, which are key steps in the construction of substituted piperidines. A general method for assembling multi-substituted chiral piperidines has been developed, inspired by the biosynthesis of piperidine natural products, which can be adapted for this purpose. acs.org

Furthermore, enzyme-catalyzed reactions can offer high levels of stereoselectivity. Biocatalytic methods, such as transaminase-based dynamic kinetic resolutions, can be employed to resolve racemic mixtures or to directly synthesize chiral amines that serve as precursors to the desired piperidine analogues.

A representative strategy for the stereoselective synthesis of a chiral this compound analogue is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Asymmetric Michael Addition | Pro-chiral piperidone, 2,4-difluorothiophenol, chiral catalyst (e.g., a chiral phase-transfer catalyst) | Chiral 4-(2,4-difluorophenyl)sulfanylpiperidone |

| 2 | Reduction of Ketone | NaBH₄, MeOH | Chiral 4-(2,4-difluorophenyl)sulfanylpiperidin-4-ol |

| 3 | Deoxygenation | Et₃SiH, TFA | Chiral this compound |

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex molecules, such as this compound, at a late stage in the synthetic sequence. wikipedia.org This approach avoids the need for lengthy de novo syntheses and enables the rapid generation of a diverse range of analogues for biological evaluation.

C-H activation is a prominent LSF technique that can be applied to both the piperidine ring and the difluorophenyl moiety. umich.edu Transition metal catalysts, such as those based on palladium, rhodium, or iridium, can be used to selectively activate C-H bonds and introduce new functional groups. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and directing group. nih.gov

For the piperidine ring, C-H functionalization can be directed to the C2, C3, or C4 positions, depending on the reaction conditions and the protecting group on the nitrogen atom. nih.gov This allows for the introduction of a variety of substituents, including alkyl, aryl, and heteroaryl groups.

The difluorophenyl ring also presents opportunities for LSF. The fluorine atoms can influence the regioselectivity of C-H activation reactions, often directing functionalization to the positions ortho to the fluorine atoms. pku.edu.cn This allows for the introduction of additional substituents on the aromatic ring, further expanding the chemical diversity of the synthesized analogues.

The secondary amine of the piperidine ring is a key handle for diversification, allowing for the introduction of a wide array of substituents through N-alkylation and N-arylation reactions.

N-Alkylation: A variety of alkyl groups can be introduced at the piperidine nitrogen using standard alkylation conditions, such as reacting the parent amine with an alkyl halide in the presence of a base (e.g., K₂CO₃, Et₃N) in a suitable solvent like DMF or acetonitrile. wikipedia.org This method allows for the incorporation of a wide range of functionalized alkyl chains, including those bearing ester, amide, and ether groups. Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃), is another versatile method for N-alkylation.

N-Arylation: The introduction of aryl and heteroaryl groups at the piperidine nitrogen is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful method for this transformation, utilizing a palladium catalyst and a suitable phosphine ligand to couple the piperidine with an aryl halide or triflate. organic-chemistry.orgacsgcipr.orgnih.gov This reaction is known for its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide range of N-aryl derivatives.

| Reaction Type | Reagents and Conditions | Typical Substituents Introduced |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Methyl, ethyl, benzyl, carboxymethyl |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | Substituted benzyl, cyclohexyl |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd₂(dba)₃, BINAP, NaOtBu, Toluene | Phenyl, pyridyl, pyrimidinyl, substituted anilines |

The 2,4-difluorophenyl group offers several avenues for further functionalization, allowing for the modulation of the electronic and steric properties of the molecule.

Nucleophilic aromatic substitution (SNAr) can be employed to replace one of the fluorine atoms with other nucleophiles, particularly if the ring is further activated by electron-withdrawing groups. However, a more versatile approach is through directed ortho-metalation (DoM). In this strategy, a directing group on the piperidine nitrogen can direct a strong base (e.g., n-BuLi) to deprotonate the aromatic ring at a specific position, usually ortho to the directing group. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a range of substituents.

Transition metal-catalyzed C-H activation also provides a powerful tool for the direct functionalization of the difluorophenyl ring. pku.edu.cn By choosing the appropriate catalyst and reaction conditions, it is possible to achieve regioselective introduction of new functional groups, such as aryl, alkyl, and silyl (B83357) groups.

Purification and Spectroscopic Characterization Techniques for Novel Difluorophenylsulfanylpiperidines

The purification and characterization of novel this compound derivatives are essential steps to ensure their purity and to confirm their chemical structure.

Purification Techniques: Column chromatography on silica (B1680970) gel is the most common method for the purification of these compounds. A variety of solvent systems, typically mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), are used to achieve separation. For more challenging separations, high-performance liquid chromatography (HPLC), often in the reversed-phase mode, can be employed. nih.govmdpi.com

Spectroscopic Characterization: A combination of spectroscopic techniques is used to elucidate the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the piperidine ring protons provide information about their stereochemical arrangement. ¹³C NMR spectroscopy is used to identify all the carbon atoms in the molecule. ¹⁹F NMR spectroscopy is particularly useful for characterizing the difluorophenyl moiety, with the chemical shifts and coupling patterns providing unambiguous information about the fluorine substitution pattern.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as N-H stretching for the parent piperidine and C=O stretching for acylated derivatives.

An illustrative table of expected spectroscopic data for a hypothetical derivative, N-benzyl-4-(2,4-difluorophenyl)sulfanylpiperidine, is provided below.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 7H, Ar-H), 3.50 (s, 2H, N-CH₂-Ph), 3.20-3.10 (m, 1H, S-CH), 2.90-2.80 (m, 2H, piperidine-H), 2.20-2.10 (m, 2H, piperidine-H), 1.90-1.70 (m, 4H, piperidine-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.5 (d, JCF = 248 Hz), 160.0 (d, JCF = 248 Hz), 138.0, 134.5 (dd, JCF = 9, 4 Hz), 129.0, 128.5, 127.0, 111.5 (dd, JCF = 21, 4 Hz), 104.0 (t, JCF = 26 Hz), 63.0, 53.0, 48.0, 32.0 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -108.0 (m), -112.0 (m) |

| HRMS (ESI) | Calculated for C₁₈H₂₀F₂NS [M+H]⁺, found. |

Medicinal Chemistry and Biological Evaluation of 4 2,4 Difluorophenyl Sulfanylpiperidine and Its Analogues Pre Clinical and Mechanistic Focus

Target Identification and Mechanistic Characterization of Potential Biological Activities

Investigation of G Protein-Coupled Receptor (GPCR) Interactions

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are prominent targets for drug discovery. The interaction of novel chemical entities with these receptors can lead to a wide range of physiological effects.

G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract. nanobioletters.com Activation of GPR119 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhances glucose-dependent insulin (B600854) release. nih.govsemanticscholar.org This mechanism makes GPR119 an attractive target for the development of new therapies for type 2 diabetes and obesity. nih.gov

The chemical structure of GPR119 agonists often features a core scaffold that can be extensively modified to improve potency and pharmacokinetic properties. While direct experimental data on the GPR119 activity of 4-(2,4-Difluorophenyl)sulfanylpiperidine is not available in the public domain, the structural motifs of this compound are of interest in medicinal chemistry. For instance, research into a series of fused-pyrimidine derivatives as GPR119 agonists identified that the incorporation of a 4-chloro-2,5-difluorophenyl group can lead to highly potent agonistic activity. nih.gov This suggests that the difluorophenyl moiety could be a key structural element for interaction with the GPR119 receptor.

A study on pyrimido[5,4-b] nih.govnedmdg.orgoxazine derivatives as GPR119 agonists also highlighted the importance of the piperidine (B6355638) ring in achieving potent agonistic activity. The optimization of substituents on the piperidine ring was a key strategy in enhancing the efficacy of these compounds. semanticscholar.org

Table 1: GPR119 Agonist Activity of Analogue Compounds This table presents data for compounds that are structurally related to this compound, as no direct data for the specified compound is publicly available.

| Compound ID | Structure | EC50 (nM) | Inherent Activity (%) |

|---|---|---|---|

| 10 | Pyrimido[5,4-b] nih.govnedmdg.orgoxazine with tropine (B42219) amine | 13 | Not specified |

| 15 | Pyrimido[5,4-b] nih.govnedmdg.orgoxazine with N-isopropyl carbamate (B1207046) of tropine ring | 12 | Not specified |

| 16b | 2-{1-[2-(4-chloro-2,5-difluorophenyl)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide | Not specified | Potent agonistic activity |

Enzymatic Inhibition Profiles

The inhibitory activity of small molecules against various enzymes is a cornerstone of drug development. The following sections explore the potential of this compound and its analogues to inhibit key enzymes involved in inflammation and metabolic diseases.

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and is primarily associated with inflammation. nih.gov The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to create anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.gov

There is no publicly available scientific literature detailing the direct inhibitory activity of this compound on COX-1 or COX-2. However, the structural features of this compound are relevant to the design of COX inhibitors. For example, many selective COX-2 inhibitors are diaryl heterocyclic compounds. nih.gov Furthermore, a study on 1,3-benzthiazinan-4-one derivatives identified that a 3-(4-fluorophenyl) substituent contributed to high COX-2 inhibitory potency and selectivity. nih.gov

Table 2: COX-2 Inhibition by Analogue Compounds This table presents data for compounds that are structurally related to this compound, as no direct data for the specified compound is publicly available.

| Compound ID | Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Celecoxib | Reference Drug | 15 | 0.04 | 375 |

| Compound 4 | 4-methylsulfonylphenyl derivative | >100 | 0.81 | 124 |

| Compound 6b | 4-methylsulfonylphenyl derivative | >100 | 0.76 | 131 |

| Compound 6e | 4-methylsulfonylphenyl derivative | >100 | 0.84 | 119 |

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones such as GLP-1 and GIP. nih.gov By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable class of oral hypoglycemic agents for the treatment of type 2 diabetes. nih.govresearchgate.net

Specific studies on the DPP-4 inhibitory activity of this compound have not been identified in the available literature. However, a review of DPP-4 inhibitors highlights that fluorophenyl-based scaffolds are a feature of some compounds with high inhibitory activity. nih.gov The presence of fluorine atoms can enhance the potency of these inhibitors. nih.gov This suggests that the 2,4-difluorophenyl group in the target compound could potentially interact with the active site of the DPP-4 enzyme.

Table 3: DPP-4 Inhibition by Marketed Drugs This table presents data for established DPP-4 inhibitors for comparative context, as no direct data for this compound is publicly available.

| Compound | Trough % DPP-4 Inhibition (at recommended dose) |

|---|---|

| Saxagliptin (5 mg) | 73.5% |

| Sitagliptin (100 mg) | 91.7% |

| Vildagliptin (50 mg q.d.) | 28.9% |

| Vildagliptin (50 mg b.i.d.) | 90.6% |

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, making them important targets in drug discovery, particularly in oncology and inflammatory diseases.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. nih.gov Inhibition of p38 MAP kinase can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a target for anti-inflammatory therapies. uni-tuebingen.de Although there is no specific data on this compound as a p38 MAP kinase inhibitor, research on related structures is informative. For instance, the 4-hydroxypiperidine (B117109) substituent has been shown to confer high p38 selectivity in a series of pyridinyl substituted heterocycles. semanticscholar.org Additionally, a class of p38 inhibitors, known as Skepinones, which feature a difluorophenyl-ring, have been developed and show high potency. uni-tuebingen.de

DYRK1A, CLK1/CLK4, Haspin: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are involved in various cellular processes, including neurodevelopment and mRNA splicing. nih.gov Dysregulation of these kinases has been implicated in neurodegenerative diseases and cancer. nih.gov Haspin is another protein kinase involved in cell cycle regulation. There is no direct evidence in the scientific literature of this compound or its close analogues having inhibitory activity against DYRK1A, CLK1, CLK4, or Haspin. However, a study on a compound referred to as ID-8 and its analogues showed inhibition against a panel of kinases, including DYRK1A, DYRK1B, CLK1, and CLK4. nih.gov

Table 4: Kinase Inhibition Profile of ID-8 and Analogues This table presents data for compounds that are structurally distinct from but evaluated against some of the kinases of interest, as no direct data for this compound is publicly available.

| Compound | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | CLK1 IC50 (nM) | CLK4 IC50 (nM) | GSK3A IC50 (nM) | GSK3B IC50 (nM) |

|---|---|---|---|---|---|---|

| ID-8 | 34 | 42 | 1100 | 450 | 360 | 400 |

| Compound 28 | 240 | 1800 | 3500 | >10000 | >10000 | 3500 |

| Compound 30 | 120 | 280 | 3400 | 4000 | 4200 | 1200 |

| Compound 45 | 38 | 50 | 130 | 120 | 120 | 110 |

| Compound 48 | 100 | 110 | 1200 | 580 | 480 | 490 |

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search of publicly available scientific literature, it is not possible to generate the requested article on the chemical compound “this compound” and its analogues according to the specified outline. The search did not yield any specific preclinical or mechanistic studies investigating the compound's activity related to Autotaxin (ATX), Carbonic Anhydrase (CA), or its potential antimicrobial effects.

The instructions required a thorough, informative, and scientifically accurate article structured around a detailed outline, including sections on ATX and CA inhibition, antimicrobial activity against specific bacterial and fungal pathogens, and in vitro pharmacological assessments such as receptor binding assays and enzyme kinetic studies.

Despite targeted searches for the compound in connection with these specific biological targets and research areas, no dedicated studies or data sets were found. The available literature discusses these biological targets and pharmacological methods in a general context or in relation to other structurally distinct compounds. For instance, while there is research on various piperidine derivatives, the findings for those compounds cannot be attributed to this compound.

Generating content without specific research findings for the target compound would necessitate speculation and the inclusion of irrelevant information, directly contradicting the user's explicit instructions to adhere strictly to the provided outline and to focus solely on the requested topics with detailed, accurate research findings. Therefore, to maintain scientific integrity and adhere to the prompt's quality standards, the article cannot be produced.

In Vitro Pharmacological Assessment

Cell-Based Functional Assays

Cell-based functional assays are critical in preclinical drug discovery to determine a compound's biological effects in a controlled cellular environment. These assays provide initial insights into the mechanism of action, potency, and potential therapeutic applications. For a compound like this compound, assays would focus on its ability to modulate key pathways involved in inflammation and cell signaling.

Inflammatory Pathway Modulation (e.g., LPS-induced responses)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce an inflammatory response in vitro. nih.gov When cells like macrophages or monocytes are stimulated with LPS, they produce a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

To evaluate the anti-inflammatory potential of this compound, researchers would typically pre-treat immune cells (e.g., RAW 264.7 macrophages) with varying concentrations of the compound before stimulating them with LPS. The inhibitory effect of the compound would then be quantified by measuring the levels of key inflammatory markers in the cell culture supernatant using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). A dose-dependent reduction in the production of TNF-α, IL-6, or nitric oxide would indicate that the compound has properties that modulate inflammatory pathways. nih.gov

Cell Signaling Pathway Analysis (e.g., MAPK pathway, PI3K/Akt/mTOR)

To delve deeper into the mechanism of action, studies would investigate the effect of this compound on key intracellular signaling pathways that regulate inflammation and cell survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family—which includes ERK1/2, p38, and JNK—plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. nih.gov Following LPS stimulation, these kinases are activated through phosphorylation. Western blot analysis would be used to assess whether pre-treatment with the compound inhibits the LPS-induced phosphorylation of ERK, p38, or JNK, without affecting the total protein levels of these kinases. Inhibition of phosphorylation would suggest that the compound's anti-inflammatory effects are mediated, at least in part, through the MAPK pathway. researchgate.net

PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival, and it also cross-talks with inflammatory signaling. nih.govnih.gov Dysregulation of the PI3K/Akt/mTOR pathway is implicated in various inflammatory diseases. To determine if this compound interacts with this pathway, researchers would use Western blotting to measure the phosphorylation status of key proteins like Akt and mTOR in cells treated with the compound and an appropriate stimulus. A reduction in the levels of phosphorylated Akt (p-Akt) or phosphorylated mTOR (p-mTOR) would indicate that the compound modulates this critical cell survival and proliferation pathway. researchgate.net

Selectivity and Off-Target Profiling

Selectivity is a crucial aspect of drug development, as it helps to predict the potential for off-target side effects. A compound that is highly selective for its intended target is generally preferred. Off-target profiling involves screening the compound against a broad panel of receptors, enzymes, and ion channels to identify unintended interactions.

For a compound like this compound, this would involve sending it to specialized contract research organizations that perform large-scale screening assays. These screens would test the compound's binding affinity or functional activity against hundreds of different biological targets. The results would reveal if the compound interacts with other targets, which could lead to unwanted side effects or provide opportunities for drug repurposing. For example, a screen might reveal an unexpected affinity for certain G-protein coupled receptors (GPCRs) or kinases, which would warrant further investigation.

In Vivo Pharmacological Models (Pre-clinical, Non-Human)

Following promising in vitro results, the compound would be evaluated in animal models to assess its efficacy and pharmacological properties in a whole living system. These preclinical models are designed to mimic aspects of human diseases.

Assessment in Acute and Chronic Inflammation Models

Carrageenan-Induced Paw Edema: This is a standard and widely used model for evaluating acute inflammation. nih.govbiointerfaceresearch.com An inflammatory agent, carrageenan, is injected into the paw of a rodent (typically a rat or mouse), causing localized swelling (edema), redness, and pain. nih.gov The test compound is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection. The volume or thickness of the paw is then measured at several time points. A significant reduction in paw edema in the treated group compared to a vehicle-treated control group indicates acute anti-inflammatory activity. nih.gov The results are often compared to a standard-of-care drug, such as a non-steroidal anti-inflammatory drug (NSAID). nih.gov

Efficacy in Relevant Disease Models

Osteoporosis Models: Osteoporosis is a disease characterized by low bone mass and deterioration of bone tissue, leading to an increased risk of fractures. nih.govnih.gov The most common preclinical model is the ovariectomized (OVX) rodent. nih.gov Removal of the ovaries simulates postmenopausal estrogen deficiency, which leads to significant bone loss. To test the efficacy of this compound, the compound would be administered to OVX animals for several weeks or months. The primary endpoints would be the measurement of bone mineral density (BMD) using techniques like dual-energy X-ray absorptiometry (DEXA) and analysis of bone microarchitecture via micro-computed tomography (µCT). An increase in BMD or improvement in bone structure compared to untreated OVX animals would indicate a potential bone-protective effect. nih.gov

Specific Infection Models: Given that inflammation is a key component of the response to infection, the compound could be tested in relevant infection models. The choice of model would depend on the initial in vitro findings. For example, if the compound shows strong modulation of LPS-induced responses, it might be evaluated in a model of Gram-negative bacterial sepsis. In such a model, animals are challenged with a high dose of LPS or live bacteria, and the efficacy of the compound would be assessed by its ability to reduce systemic inflammation (e.g., cytokine levels in the blood) and improve survival rates.

Pharmacodynamic Biomarker Evaluation

In the preclinical assessment of novel therapeutic agents, the evaluation of pharmacodynamic (PD) biomarkers is crucial for elucidating the mechanism of action and demonstrating target engagement in vivo. For this compound and its analogues, which are structurally related to compounds with known central nervous system (CNS) activity, the investigation of PD biomarkers focuses on their interaction with specific molecular targets within the brain and the subsequent physiological responses.

Monoamine Transporter Occupancy and Neurochemical Alterations

A significant number of piperidine-based compounds exert their pharmacological effects by modulating the activity of monoamine transporters, including the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters. Preclinical studies on analogues of this compound have demonstrated varying affinities for these transporters.

For instance, a series of 4-(4-Chlorophenyl)piperidine analogues were synthesized and evaluated for their transporter inhibitory activity. The stereochemistry of the piperidine ring was found to significantly influence the potency and selectivity of these compounds. As an example, certain isomers displayed selectivity for DAT and NET, while others were more selective for SERT or had a broader spectrum of activity across all three transporters. figshare.com

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM) of Representative Piperidine Analogues

| Compound | DAT | NET | SERT |

|---|---|---|---|

| (+)-cis-5b | >1000 | 10 | >3000 |

This table is interactive. Click on the headers to sort the data.

The data presented in Table 1, derived from preclinical in vitro binding assays, highlights the potential for these compounds to modulate monoaminergic neurotransmission. figshare.com Consequently, relevant PD biomarkers for in vivo studies would include direct measurement of transporter occupancy using techniques like positron emission tomography (PET) with specific radioligands. Furthermore, microdialysis studies in animal models can be employed to measure changes in the extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions following administration of the compound. These neurochemical changes serve as direct biomarkers of the compound's pharmacological effect on its intended targets. nih.gov

Sigma-1 Receptor Engagement

The sigma-1 receptor is another important molecular target implicated in a variety of neurological and psychiatric disorders. Several piperidine derivatives have been identified as potent modulators of this receptor. Preclinical evaluation of these analogues often involves assessing their binding affinity and functional activity at the sigma-1 receptor.

An in vivo evaluation of a fluorinated piperidine derivative, [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, as a potential PET radiotracer for sigma-1 receptors has been conducted in rats. nih.gov This study demonstrated that the compound could effectively cross the blood-brain barrier and bind to sigma-1 receptors in the brain. Blocking studies with known sigma-1 receptor ligands confirmed the specificity of this binding. nih.gov Such studies underscore the utility of receptor occupancy as a key PD biomarker for this class of compounds.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a G-protein coupled receptor that has been investigated as a therapeutic target for various CNS disorders. Research into benzyloxy piperidine-based compounds has led to the discovery of potent and selective D4 receptor antagonists. nih.govnih.gov The preclinical characterization of these compounds involves determining their binding affinity (Ki) and functional antagonism at the D4 receptor.

Table 2: In Vitro Dopamine D4 Receptor Binding Affinity of a Representative Piperidine Analogue

| Compound | D4R Ki (nM) |

|---|

This table is interactive. Click on the headers to sort the data.

For compounds targeting the D4 receptor, downstream signaling pathway modulation can serve as a valuable PD biomarker. This could involve measuring changes in the levels of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP), in response to compound administration in cell-based assays or in brain tissue from preclinical models.

Behavioral Pharmacodynamics

In addition to molecular and neurochemical biomarkers, behavioral changes in animal models can serve as integrated PD biomarkers. For instance, piperidine derivatives with antidepressant-like effects have been shown to reduce immobility time in the tail suspension and forced swimming tests in mice. anadolu.edu.tr Mechanistic studies have indicated that these behavioral effects are mediated by the monoaminergic and opioidergic systems. anadolu.edu.tr Therefore, specific behavioral readouts that are relevant to the proposed therapeutic indication of this compound and its analogues are essential components of their preclinical pharmacodynamic evaluation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2,4 Difluorophenyl Sulfanylpiperidine Analogues

Systematic Substitution and Derivatization Strategies

Systematic substitution has been a cornerstone in elucidating the SAR of these compounds, providing valuable insights into the structural requirements for optimal biological activity.

Substitutions on the piperidine (B6355638) ring of 4-(phenylsulfanyl)piperidine analogues can profoundly influence their pharmacological properties. The nature, size, and position of these substituents can affect binding affinity, selectivity, and pharmacokinetic parameters.

Research on various classes of piperidine-containing compounds has demonstrated that the nitrogen atom of the piperidine ring is a common site for modification. For instance, in a series of 4-phenylpiperidine (B165713) derivatives, substitution at the nitrogen atom was shown to be critical for their analgesic and hypotensive activities.

In a study of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes, a related class of compounds, various substituents on the benzoyl moiety attached to the piperidine nitrogen were explored. The electronic properties of these substituents were found to modulate the antioxidant, antibacterial, and antiproliferative activities of the compounds. For example, the presence of electron-donating or electron-withdrawing groups on the benzoyl ring led to a range of biological activities, as detailed in the table below.

Table 1: Impact of Piperidine N-Substitution on Biological Activity of Analogous Methanone Oximes

| Substituent on Benzoyl Group | Observed Biological Activity |

| 4-Nitro (electron-withdrawing) | Moderate antibacterial and antiproliferative activity |

| 4-Chloro (electron-withdrawing) | Good antibacterial activity |

| 4-Methyl (electron-donating) | Significant antioxidant activity |

| 2,4-Dichloro (electron-withdrawing) | Potent antiproliferative activity |

| 3,4,5-Trimethoxy (electron-donating) | Promising antioxidant activity |

This table is generated based on findings from analogous compound series and illustrates the general principles of piperidine ring substitution.

Furthermore, the introduction of bulky or conformationally restricted substituents on the piperidine ring can also impact activity. In some cases, such modifications can enhance selectivity for a particular biological target by introducing specific steric interactions.

Modification of the sulfanyl (B85325) (-S-) linkage to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-) group is a common strategy to alter the physicochemical properties and biological activity of sulfur-containing compounds. The oxidation state of the sulfur atom can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

In a study on a series of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, which serve as analogues for understanding the impact of sulfur oxidation, significant differences in activity and selectivity were observed. The sulfonyl derivatives were found to be selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), while the sulfinyl analogues showed a preference for a specific oxidation state for optimal activity. frontiersin.org

This suggests that for 4-(2,4-Difluorophenyl)sulfanylpiperidine analogues, oxidation of the sulfide (B99878) linker could lead to a new set of compounds with potentially different biological profiles. The increased polarity of the sulfoxide and sulfone groups can affect cell permeability and interaction with the biological target.

Table 2: Influence of Sulfur Oxidation State on TACE/MMP Inhibition in Analogous Hydroxamates

| Linkage | General Observation on Activity | Selectivity Profile |

| Sulfanyl (-S-) | Generally potent inhibitors | Varied selectivity |

| Sulfinyl (-SO-) | Activity dependent on specific oxidation state | Can show preference for certain enzymes |

| Sulfonyl (-SO2-) | Potent and selective TACE inhibitors | Selective over various MMPs |

This table is based on findings from an analogous series of 4-alkynyloxy phenyl hydroxamates and highlights the potential impact of modifying the sulfanyl linkage. frontiersin.org

The 2,4-difluoro substitution pattern on the phenyl ring is a key feature of the core molecule. Fluorine atoms can influence the compound's metabolic stability, lipophilicity, and binding interactions through the formation of hydrogen bonds or other electrostatic interactions.

Exploration of alternative substitution patterns on the phenyl ring can provide valuable SAR insights. Studies on related fluorinated phenylpiperidine and phenylpiperazine derivatives have shown that the position and number of fluorine substituents are critical for activity. For instance, in a series of inhibitors of human equilibrative nucleoside transporters, moving a fluorine substituent from the ortho to the para position on the phenyl ring did not significantly alter the inhibitory effect on one transporter (ENT1), indicating that the presence of a halogen, regardless of its specific location, was important for activity. frontiersin.org

Furthermore, the introduction of other substituents, such as chloro, bromo, or methyl groups, at different positions on the phenyl ring can modulate the electronic and steric properties of the molecule, leading to changes in biological activity. Research on piperidine-derived thiosemicarbazones has indicated that strong electron-withdrawing groups on the phenyl ring can increase inhibitory potential. nih.gov

Table 3: Effect of Phenyl Ring Substitution on Activity in Analogous Piperidine Derivatives

| Phenyl Ring Substitution | General Impact on Activity | Rationale |

| 2,4-Difluoro | Often enhances metabolic stability and binding affinity | Fluorine can act as a hydrogen bond acceptor and block metabolic sites. |

| 4-Chloro | Can increase potency | Halogen bonding and favorable steric interactions. |

| 3-Bromo | May lead to good activity | The position and nature of the halogen influence electronic distribution. |

| 4-Methyl (electron-donating) | Can decrease or increase activity depending on the target | Alters the electronic properties of the phenyl ring. |

| 2,3-Dichloro | Can enhance activity | The combined electronic and steric effects of multiple halogens can be beneficial. |

This table synthesizes general findings from various studies on substituted phenylpiperidine analogues to illustrate the principles of phenyl ring modification. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of new analogues and for identifying the key physicochemical properties that govern their activity.

Several QSAR models have been developed for various classes of piperidine derivatives, demonstrating the utility of this approach in drug design. These models often employ a range of statistical methods, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like artificial neural networks (ANN). nih.gov

For a series of piperidine derivatives acting as CCR5 antagonists, QSAR models were developed using a combination of topological, structural, physicochemical, spatial, and electronic descriptors. The predictive power of these models was validated using an external test set of compounds. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to piperidine carboxamide derivatives, providing insights into the steric, electrostatic, and hydrophobic requirements for high activity. frontiersin.org

While a specific QSAR model for this compound analogues is not publicly available, the principles from these studies can be applied to develop predictive models for this class of compounds, aiding in the virtual screening and design of new, more potent derivatives.

Through QSAR studies, several key physicochemical descriptors have been identified as being influential for the biological activity of piperidine-containing compounds. These descriptors provide a quantitative measure of the molecular properties that are important for drug-receptor interactions and pharmacokinetic profiles.

Commonly identified influential descriptors include:

Lipophilicity (logP): This descriptor measures the compound's solubility in lipids versus water and is crucial for membrane permeability and transport to the target site.

Electronic Properties: Descriptors such as dipole moment, partial charges on atoms, and HOMO/LUMO energies can describe a molecule's ability to engage in electrostatic interactions and chemical reactions.

Steric Parameters (e.g., STERIMOL, molar refractivity): These descriptors relate to the size and shape of the molecule and its substituents, which are critical for fitting into a receptor's binding pocket.

Topological Indices: These numerical descriptors are derived from the graph representation of a molecule and can encode information about its size, shape, and degree of branching.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is a key factor in determining a molecule's interaction with its biological target and its solubility. researchgate.net

In a QSAR study of 4-phenylpiperidines, the position and physicochemical character of the aromatic substituent were found to be critical for their in vivo effects. Models were developed using descriptors that correlated well with the observed biological response. mdpi.com

Computational Chemistry and Molecular Modeling of 4 2,4 Difluorophenyl Sulfanylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to determine the optimized molecular geometry and various electronic properties of piperidine (B6355638) derivatives. For analogous compounds, DFT calculations using basis sets like B3LYP/6-311++G(d,p) have been employed to examine optimized molecular geometry and reactive parameters. Such studies are instrumental in understanding the three-dimensional arrangement of atoms and the distribution of electrons within the 4-(2,4-Difluorophenyl)sulfanylpiperidine molecule.

These computational approaches allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a clear picture of the molecule's stable conformation. The electronic properties, including the distribution of electron density, are fundamental to understanding the molecule's reactivity and intermolecular interactions.

HOMO-LUMO Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. For a related piperidine derivative, the calculated HOMO-LUMO energy gap was found to be 4.2140 eV, indicating good kinetic stability. nanobioletters.com This analysis helps in predicting how this compound might behave in chemical reactions.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insights into the molecule's reactivity.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's electrophilic nature. |

These descriptors, derived from DFT calculations, provide a quantitative measure of the chemical reactivity and stability of this compound.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red and yellow regions indicate negative electrostatic potential and are susceptible to electrophilic attack, representing areas rich in electrons. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent regions of neutral potential. Analysis of MEP maps for similar heterocyclic compounds has been used to identify reactive sites. nanobioletters.com For this compound, the MEP map would likely show negative potential around the fluorine atoms and the sulfur atom due to their high electronegativity, making these sites potential targets for electrophilic interactions. The region around the piperidine nitrogen, depending on its protonation state, could show either negative or positive potential.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Analysis with Identified Biological Targets

Based on the structural features of this compound, particularly the piperidine and difluorophenyl moieties, potential biological targets can be inferred from studies on analogous compounds. Piperidine derivatives are known to interact with various receptors and enzymes in the central nervous system.

Potential biological targets for this compound include:

Monoamine Oxidases (MAO-A and MAO-B): Piperidine-containing compounds have been identified as inhibitors of MAO, enzymes crucial for the metabolism of monoamine neurotransmitters. mdpi.comnih.govajpsonline.comnih.gov

Dopamine (B1211576) and Serotonin (B10506) Receptors: The arylpiperidine scaffold is a common feature in ligands that bind to dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors, which are important targets for neuropsychiatric drugs. nih.govtandfonline.comnih.gov

Molecular docking simulations of this compound with the crystal structures of these proteins can elucidate the specific interactions that stabilize the ligand-protein complex.

Prediction of Binding Modes and Key Intermolecular Interactions

Through molecular docking simulations, the most probable binding pose of this compound within the active site of a target protein can be predicted. This allows for a detailed analysis of the intermolecular interactions that contribute to the binding affinity.

Key interactions that are typically analyzed include:

Hydrogen Bonds: These are crucial for specificity and affinity, often involving the piperidine nitrogen or other polar groups.

Hydrophobic Interactions: The difluorophenyl ring and parts of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic difluorophenyl ring can interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atoms on the phenyl ring may participate in halogen bonding with electron-donating atoms in the protein.

The following table summarizes the types of interactions that could be predicted from molecular docking studies of this compound with its potential biological targets.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bond | Piperidine Nitrogen (as acceptor or donor) | Asp, Glu, Ser, Thr, Asn, Gln, His |

| Hydrophobic | Difluorophenyl ring, Piperidine CH2 groups | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| π-π Stacking | Difluorophenyl ring | Phe, Tyr, Trp |

| Halogen Bond | Fluorine atoms | Backbone carbonyls, Ser, Thr, Tyr |

By understanding these detailed interactions, computational models can guide the design of new derivatives with improved potency and selectivity for specific biological targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By numerically solving Newton's equations of motion, MD simulations provide detailed insights into the conformational dynamics of a molecule like this compound and its interactions with biological targets. These simulations can reveal information about binding mechanisms, the stability of protein-ligand complexes, and the influence of the surrounding solvent environment. nih.govnih.gov

Conformational Dynamics of the Compound and Target Complexes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. This compound possesses significant conformational flexibility, primarily centered around the piperidine ring and the rotatable bonds connecting it to the difluorophenylsulfanyl moiety.

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, other higher-energy conformations such as boat and twist-boat are also possible and may be relevant in specific environments, like a protein's binding pocket. For a 4-substituted piperidine, the substituent—in this case, the (2,4-difluorophenyl)sulfanyl group—can exist in either an axial or equatorial position. nih.gov Molecular mechanics calculations generally predict that bulky substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov

MD simulations can be employed to explore the conformational landscape of the standalone molecule and its behavior when bound to a target protein. nih.gov These simulations track the trajectories of all atoms, allowing for the analysis of:

Ring Pucker: The stability and transitions between different puckering states of the piperidine ring. nih.gov

Bioactive Conformation: Upon binding to a target, a ligand often adopts a specific, low-energy conformation known as the "bioactive conformation." MD simulations can reveal how the protein environment stabilizes this particular shape and the degree to which the ligand's movement is restricted within the binding site. nih.gov

A simulation could reveal significant conformational changes in a target protein upon the binding of the compound, indicating an induced-fit mechanism. nih.gov The stability of the resulting complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation.

| Dihedral Angle | Atoms Defining the Angle | Predicted Stable Conformation(s) (degrees) | Significance |

|---|---|---|---|

| Φ1 | C3-C4-S-C(aryl) | ~ ±90°, ~180° | Determines the orientation of the difluorophenyl ring relative to the piperidine ring. |

| Φ2 | C4-S-C(aryl)-C(aryl) | ~ ±60° | Influences the positioning of the fluorine atoms and potential interactions with the target. |

| Ring Puckering | N1-C2-C3-C4 | Chair conformation | Defines the fundamental geometry of the piperidine scaffold. |

Solvent Effects on Ligand Binding and Protein Dynamics

The solvent, typically water in biological systems, plays a critical role in molecular recognition and binding events. MD simulations explicitly model the behavior of solvent molecules, providing insights that are crucial for understanding the thermodynamics of ligand binding. mdpi.com

The process of a ligand binding to a protein involves significant changes in solvation. Water molecules must be displaced from both the ligand's surface and the protein's binding pocket, a process that has a significant energetic cost (desolvation). This cost must be offset by the favorable interactions formed between the ligand and the protein. mdpi.com

MD simulations can illuminate several key aspects of solvent effects:

Water-Mediated Interactions: Specific water molecules can be "bridging" molecules, forming hydrogen bonds with both the ligand and the protein simultaneously, thereby stabilizing the complex.

Hydrophobic Effect: The 2,4-difluorophenyl group of the compound is hydrophobic. In an aqueous environment, water molecules form an ordered "cage" around this group. The release of these ordered water molecules into the bulk solvent upon the ligand's entry into a hydrophobic binding pocket is entropically favorable and a major driving force for binding.

| Solvent-Related Phenomenon | Description | Impact on Binding |

|---|---|---|

| Desolvation of Binding Pocket | Displacement of ordered water molecules from the protein's active site. | Energetically costly (unfavorable) but increases entropy (favorable). |

| Desolvation of Ligand | Removal of the hydration shell from the ligand as it enters the binding site. | Energetically costly, particularly for polar groups. |

| Bridging Water Molecules | Water molecules that form stable hydrogen bonds with both the ligand and protein. | Can significantly increase the stability and affinity of the complex. |

| Hydrophobic Collapse | Release of ordered water from around hydrophobic moieties (e.g., the difluorophenyl ring). | A primary, entropically favorable driving force for binding. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of rational drug design that distills the complex structural information of a molecule into a simpler three-dimensional representation of its essential interaction features. nih.gov A pharmacophore model defines the spatial arrangement of features necessary for a molecule to bind to a specific biological target. nih.govmdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively charged centers. nih.gov

For this compound, a hypothetical pharmacophore model could be generated based on its structure or, more powerfully, from its docked conformation in a target protein (a structure-based pharmacophore). biorxiv.org Key features would likely include:

An Aromatic Ring feature for the 2,4-difluorophenyl group.

A Hydrophobic Feature , also associated with the difluorophenyl group.

A Hydrogen Bond Acceptor feature, potentially corresponding to the lone pair on the piperidine nitrogen.

A Positive Ionizable feature if the piperidine nitrogen is protonated at physiological pH.

Additional features could be derived from the fluorine atoms or the sulfur atom depending on the specific interactions within the binding site.

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening. mdpi.com This process involves rapidly searching large databases containing millions of chemical compounds to identify other molecules that match the pharmacophore's features and spatial constraints. nih.gov This technique is computationally efficient and serves as an effective filter to reduce the vast chemical space to a manageable number of promising "hit" compounds for further investigation. nih.gov The identified hits may possess entirely different chemical scaffolds from the original molecule but are predicted to have a similar biological activity. nih.gov

| Pharmacophoric Feature | Potential Molecular Correlate | Role in Target Interaction |

|---|---|---|

| Aromatic Ring (AR) | 2,4-Difluorophenyl ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic (HY) | Difluorophenyl ring system | Occupies a non-polar pocket in the target protein. |

| Hydrogen Bond Acceptor (HBA) | Piperidine nitrogen atom | Accepts a hydrogen bond from a donor group on the protein. |

| Exclusion Volume(s) | (Defined by the shape of the binding site) | Represents regions of space where steric clashes would occur, used to refine the search. |

De Novo Design Approaches for Novel this compound Analogues

De novo design is a computational strategy for generating novel molecular structures with desired properties from scratch, rather than by searching existing compound libraries. researchgate.net These methods can be broadly categorized as ligand-based or structure-based. Using this compound as a starting point, de novo design algorithms could be employed to create new analogues with potentially improved affinity, selectivity, or physicochemical properties.

Structure-Based De Novo Design: If the three-dimensional structure of the biological target is known, algorithms can use the this compound scaffold as an anchor or starting fragment within the binding site. The software can then:

"Grow" new functional groups or side chains from the piperidine or phenyl rings into unoccupied pockets of the active site to form additional favorable interactions.

"Link" the core scaffold to another molecular fragment that is predicted to bind in an adjacent sub-pocket, creating a larger, more potent molecule.

"Mutate" or substitute parts of the existing molecule (e.g., replacing the sulfur linker with an amide or ketone) to optimize binding geometry or properties.

Ligand-Based De Novo Design: In the absence of a target structure, a collection of known active molecules, including this compound, can be used to generate a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. De novo design programs can then construct new molecules that fit the requirements of these models. nih.gov

These computational approaches can generate vast numbers of novel chemical structures. These virtual compounds are then scored and ranked based on predicted binding affinity, synthetic accessibility, and drug-like properties before the most promising candidates are selected for chemical synthesis and biological testing. This strategy accelerates the discovery of novel chemical entities by exploring uncharted chemical space. nih.gov

| Design Strategy | Modification Site | Objective | Example Modification |

|---|---|---|---|

| Scaffold Hopping | Piperidine Ring | Explore new core structures with similar 3D feature arrangements. | Replace piperidine with pyrrolidine (B122466) or azepane. |

| Fragment Growing | Piperidine Nitrogen (N1) | Engage with a nearby polar region in the binding site. | Add a hydroxyethyl (B10761427) or carboxymethyl group. |

| Linker Modification | Sulfanyl (B85325) Linker (-S-) | Alter conformational flexibility and hydrogen bonding potential. | Replace with sulfoxide (B87167) (-SO-), sulfone (-SO2-), or methylene (B1212753) (-CH2-). |

| Ring Substitution | Difluorophenyl Ring | Optimize hydrophobic or electrostatic interactions. | Replace fluorine atoms with chlorine or trifluoromethyl groups. |

Future Directions and Research Opportunities

Exploration of Novel Biological Targets for the Difluorophenylsulfanylpiperidine Scaffold

The inherent versatility of the piperidine (B6355638) scaffold allows its derivatives to interact with a broad range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. This promiscuity opens avenues for exploring new therapeutic applications for compounds based on the 4-(2,4-difluorophenyl)sulfanylpiperidine core. Future research will likely focus on screening this scaffold against a diverse panel of biological targets to uncover novel activities. Given the known engagement of piperidine derivatives in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and oncology, these areas represent fertile ground for new discoveries. For instance, investigating the scaffold's potential as an antagonist for receptors like the EP4 receptor, implicated in inflammatory pain, could yield promising new drug candidates.

Development of Advanced Synthetic Methodologies for Enhanced Diversity